molecular formula C9H10N4O2 B3070888 (1'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)acetic acid CAS No. 1006464-16-9

(1'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)acetic acid

Cat. No.: B3070888
CAS No.: 1006464-16-9
M. Wt: 206.2 g/mol
InChI Key: GYSHAQPPCYSWCM-UHFFFAOYSA-N
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Description

(1’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)acetic acid is a heterocyclic organic compound featuring a bipyrazole core

Properties

IUPAC Name

2-[3-(1-methylpyrazol-4-yl)pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-12-5-7(4-10-12)8-2-3-13(11-8)6-9(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSHAQPPCYSWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN(C=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255894
Record name 1′-Methyl[3,4′-bi-1H-pyrazole]-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006464-16-9
Record name 1′-Methyl[3,4′-bi-1H-pyrazole]-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006464-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1′-Methyl[3,4′-bi-1H-pyrazole]-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with acetic acid in the presence of a catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for (1’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: (1’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(1’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: (1’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)acetic acid is unique due to its specific substitution pattern and the presence of an acetic acid moiety, which imparts distinct chemical and biological properties compared to other bipyrazole derivatives.

Biological Activity

(1'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)acetic acid is a heterocyclic compound characterized by its bipyrazole structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article will explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparative analyses with similar compounds.

  • Molecular Formula : C9H10N4O2
  • Molecular Weight : 206.20 g/mol
  • CAS Number : 1006464-16-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can modulate enzyme activities and receptor functions, leading to diverse biological effects. The specific pathways and targets depend on the biological context in which the compound is studied.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study investigated its effectiveness against various bacterial strains, demonstrating significant inhibitory effects.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. It was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that this compound induces apoptosis in these cells.

Cell Line IC50 (µM)
MCF-715
A54920

The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various bipyrazole derivatives, including this compound. The compound showed promising results against resistant strains of bacteria, highlighting its potential as a scaffold for developing novel antibiotics.

Study 2: Cancer Cell Apoptosis

Research conducted at a prominent university demonstrated that this compound effectively induces apoptosis in cancer cells through ROS generation and mitochondrial dysfunction. This study provides insights into its potential therapeutic applications in oncology.

Comparative Analysis with Similar Compounds

Compound Biological Activity Notable Properties
4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamineHigh-energy materialsEnergetic properties
1,1-diamino-3,3′,5,5′-tetranitro-4,4′-bipyrazoleEnergetic compoundHigh thermal stability
This compoundAntimicrobial & anticancerUnique substitution pattern

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)acetic acid
Reactant of Route 2
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(1'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.